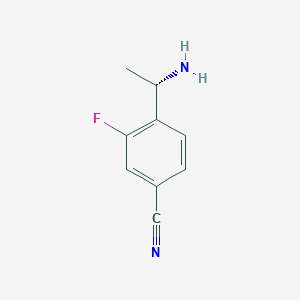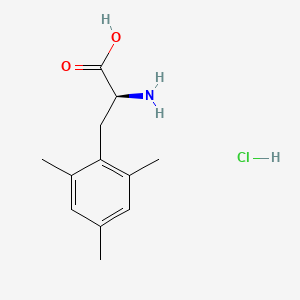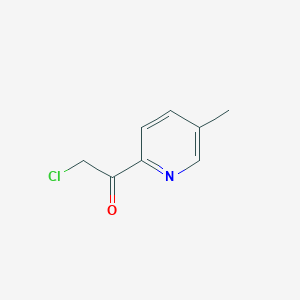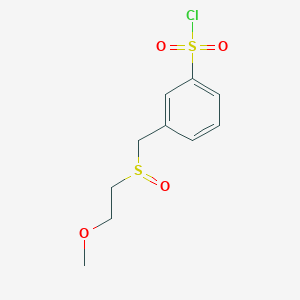
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride is an organosulfur compound that features a benzenesulfonyl chloride group attached to a methoxyethylsulfinylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable sulfinylmethyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Major Products
Oxidation: Formation of 3-(((2-Methoxyethyl)sulfonyl)methyl)benzenesulfonyl chloride.
Reduction: Formation of 3-(((2-Methoxyethyl)thio)methyl)benzenesulfonyl chloride.
Substitution: Formation of sulfonamides or sulfonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester bonds. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with a trifluoromethyl group instead of a methoxyethylsulfinyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a methyl group instead of a benzenesulfonyl group.
Benzenesulfonyl chloride: The parent compound without any additional substituents on the benzene ring.
Uniqueness
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride is unique due to the presence of both a sulfinyl and a sulfonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides. The methoxyethyl group also provides additional steric and electronic effects that can influence the reactivity and selectivity of the compound in various applications.
Propriétés
Formule moléculaire |
C10H13ClO4S2 |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
3-(2-methoxyethylsulfinylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S2/c1-15-5-6-16(12)8-9-3-2-4-10(7-9)17(11,13)14/h2-4,7H,5-6,8H2,1H3 |
Clé InChI |
BKPYSDNTJFDJFQ-UHFFFAOYSA-N |
SMILES canonique |
COCCS(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


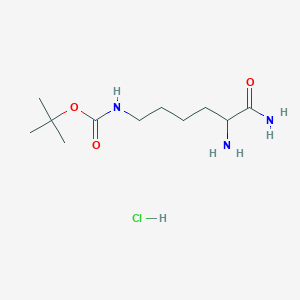
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
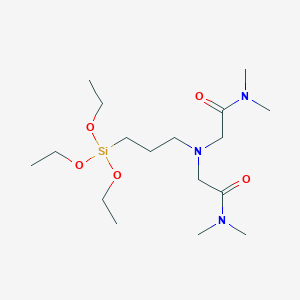
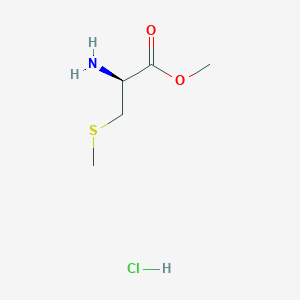


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
